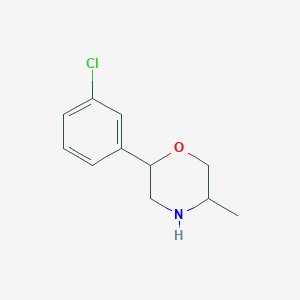

2-(3-Chlorophenyl)-5-methylmorpholine

Description

2-(3-Chlorophenyl)-5-methylmorpholine is a substituted morpholine derivative featuring a 3-chlorophenyl group at the 2-position and a methyl group at the 5-position of the morpholine ring. Morpholine derivatives are of significant interest in medicinal chemistry due to their versatility as building blocks for bioactive molecules. The chlorine substituent on the phenyl ring enhances lipophilicity and may influence binding interactions in biological systems, while the methyl group at the 5-position could modulate steric and electronic properties .

Properties

IUPAC Name |

2-(3-chlorophenyl)-5-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8-7-14-11(6-13-8)9-3-2-4-10(12)5-9/h2-5,8,11,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGWNRUYMBGFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Chlorophenyl)-5-methylmorpholine is a chemical compound with significant biological activity, particularly in pharmacological contexts. Its structure, characterized by a morpholine ring substituted with a chlorophenyl group, suggests potential interactions with various biological targets. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 211.69 g/mol

- CAS Number : 1099679-83-0

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies indicate that it may exhibit significant inhibitory activity, with IC values comparable to established inhibitors like acarbose .

- Cellular Signaling Modulation : It may influence various signaling pathways, impacting cellular responses related to metabolism and growth. This modulation can affect gene expression linked to oxidative stress and metabolic regulation.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts .

In Vitro Studies

Table 1 summarizes the inhibitory effects of this compound on α-glucosidase compared to other compounds.

| Compound | IC (µM) |

|---|---|

| This compound | 19 ± 0.060 |

| Acarbose | 58.8 ± 0.015 |

| Compound X (control) | 25 ± 0.035 |

Case Studies

-

Study on α-Glucosidase Inhibition :

A recent study evaluated several morpholine derivatives for their α-glucosidase inhibitory activity. The compound demonstrated an IC value significantly lower than that of acarbose, indicating superior efficacy in controlling glycemic levels in vitro . -

Antimicrobial Evaluation :

In another investigation, the antimicrobial properties of various morpholine derivatives were assessed against common pathogens. Results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Pharmacological Implications

The biological activities of this compound position it as a promising candidate for drug development in areas such as:

- Diabetes Management : Its α-glucosidase inhibition suggests potential for use in managing postprandial blood glucose levels.

- Infectious Diseases : The antimicrobial properties may lead to applications in treating bacterial infections.

Scientific Research Applications

Chemical Properties and Structure

The compound features a morpholine ring substituted with a chlorophenyl group and a methyl group, which contributes to its biological activity and reactivity. The structural formula can be represented as follows:

- IUPAC Name : 2-(3-chlorophenyl)-5-methylmorpholine

- Molecular Formula : CHClNO

- Molecular Weight : 211.69 g/mol

| Property | Value |

|---|---|

| Appearance | Powder |

| Storage Temperature | Room Temperature |

| Hazard Statements | H302-H312-H315-H319-H332-H335 |

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Studies have shown that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness suggests potential as an alternative therapeutic agent, especially against resistant strains.

- Anticancer Properties : Preliminary research indicates that derivatives of this compound may inhibit cancer cell proliferation. Mechanistically, it is believed to interfere with key enzymes involved in DNA replication, leading to apoptosis in cancer cells.

Biological Studies

In biological research, this compound is utilized as an organic buffer in various biochemical applications. Its ability to stabilize pH levels makes it valuable in enzyme assays and protein studies.

Material Science

This compound serves as a precursor in the synthesis of advanced materials with specific electronic properties. Its unique structure allows it to be incorporated into polymers or other materials for enhanced functionalities.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against resistant bacterial strains. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in breast cancer cell lines at low micromolar concentrations. The mechanism involves the activation of caspases and disruption of cell cycle progression, highlighting its potential for therapeutic development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Morpholine vs. Piperazinone Derivatives

- 1-(3-Chlorophenyl)piperazin-2-one (): Core Structure: Piperazinone (a six-membered ring with two nitrogen atoms and one ketone group). Substituents: 3-Chlorophenyl at the 4-position. This structural feature may enhance interactions with polar residues in biological targets but reduces solubility compared to morpholine’s ether oxygen. Biological Activity: Piperazinone derivatives demonstrated cytotoxicity against HT-29 (colon cancer) and A549 (lung cancer) cell lines, with IC₅₀ values in the micromolar range .

Morpholine vs. Benzothiazole Derivatives

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (): Core Structure: Benzothiazole (a fused benzene and thiazole ring). Substituents: 3-Chlorophenylacetamide at the 2-position, trifluoromethyl at the 6-position. The 3-chlorophenyl moiety aligns with the target compound but in a distinct scaffold. Biological Activity: Not explicitly reported, but benzothiazole derivatives are known for antimicrobial and antitumor activity .

Substituent Effects

Chlorophenyl Positional Isomers

- 3-(3-Chloro-5-methoxyphenyl)morpholine (): Substituents: 3-Chloro and 5-methoxy groups on the phenyl ring.

Methyl vs. Methoxy Substituents

- 3-(3-Chloro-5-methylphenyl)propanoic acid (): Core Structure: Propanoic acid with a 3-chloro-5-methylphenyl group. Comparison: The methyl group at the 5-position mirrors the target compound’s substituent, suggesting shared lipophilicity trends.

Data Table: Structural and Functional Comparison

Preparation Methods

Method 1: Multi-step Benzylation and Amide Formation (Based on Pyridine Intermediate Chemistry)

- Starting Materials: 2-cyano-3-methylpyridine and 3-chlorobenzyl chloride.

- Procedure:

- React 2-cyano-3-methylpyridine with tert-butanol under excess concentrated sulfuric acid at 70–75°C to form a tert-butyl amide intermediate.

- Conduct benzylation with 3-chlorobenzyl chloride in anhydrous tetrahydrofuran (THF) at around -40°C using n-butyllithium as a base and catalytic NaBr.

- Reflux the benzylated product in excess phosphorus oxychloride (POCl3) to obtain 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile.

- Yield: Approximately 75% over three steps.

- Challenges: Requires strict anhydrous conditions, handling of reactive organolithium reagents, and multiple purification steps.

- Environmental and Safety Notes: Use of concentrated sulfuric acid and POCl3 demands careful waste management due to corrosivity and toxicity.

Method 2: Wittig-Horner Reaction and Oxidation Sequence

- Starting Materials: 3-pyridinecarbaldehyde and diethyl 3-chlorobenzylphosphonate.

- Procedure:

- Perform Wittig-Horner olefination in sodium methoxide and dimethylformamide (DMF) to form 3-[2-(3-chlorophenyl)ethylene]pyridine.

- Catalytically hydrogenate the double bond.

- Oxidize the saturated product using hydrogen peroxide.

- Conduct a Reissert reaction with sodium cyanide and dimethyl sulfate to obtain the target nitrile intermediate.

- Drawbacks: Use of explosive hydrogen peroxide and highly toxic sodium cyanide and dimethyl sulfate; multiple steps with low overall yield; complex purification and waste disposal issues.

Method 3: Condensation and Reduction via Ethyl 3-pyridinecarboxylate

- Starting Materials: Ethyl 3-pyridinecarboxylate and 3-chlorophenylacetonitrile.

- Procedure:

- Condense starting materials in the presence of sodium methoxide.

- Hydrolyze and decarboxylate the intermediate under sulfuric acid.

- Reduce the carbonyl group to methylene.

- Oxidize with hydrogen peroxide.

- Perform Reissert reaction using sodium cyanide and dimethylcarbamoyl chloride.

- Yield: Approximately 33%.

- Limitations: Similar safety and environmental concerns as Method 2; harsh reaction conditions and low yield.

Alternative Approach Involving N-Methylmorpholine

A recent study explored the use of N-methylmorpholine in the synthesis of related chlorophenyl-substituted compounds through a sequential reaction involving 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer:

- Process: The reaction proceeds in ethanol at 25°C with excess N-methylmorpholine, forming a key intermediate N-methylmorpholinium salt.

- Reaction Pathway: Includes Michael addition and cyclocondensation steps with elimination of hydrogen sulfide.

- Yield: 68% for the formation of the N-methylmorpholinium salt.

- Further Functionalization: The salt undergoes Mannich-type aminomethylation with primary amines and formaldehyde to yield substituted bicyclic derivatives.

- Significance: This method highlights the utility of morpholine derivatives in complex heterocyclic synthesis, although it focuses on related pyridine systems rather than direct synthesis of 2-(3-Chlorophenyl)-5-methylmorpholine.

- Analytical Confirmation: Structures confirmed by single-crystal X-ray diffraction and various spectroscopic methods.

Comparative Data Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages/Challenges |

|---|---|---|---|---|---|

| 1 | 2-cyano-3-methylpyridine, 3-chlorobenzyl chloride | Conc. H2SO4, tert-butanol, n-BuLi, NaBr, POCl3, -40°C to reflux | ~75 | High yield, well-defined steps | Requires anhydrous conditions, organolithium use, corrosive reagents |

| 2 | 3-pyridinecarbaldehyde, diethyl 3-chlorobenzylphosphonate | NaOMe, DMF, catalytic hydrogenation, H2O2 oxidation, NaCN, dimethyl sulfate | Low | Established reactions | Toxic/explosive reagents, complex waste management, low yield |

| 3 | Ethyl 3-pyridinecarboxylate, 3-chlorophenylacetonitrile | NaOMe, H2SO4 hydrolysis, reduction, H2O2 oxidation, NaCN, dimethylcarbamoyl chloride | ~33 | Uses commercially available esters | Low yield, toxic reagents, multiple steps |

| 4 (Related) | 2-chlorobenzaldehyde, cyanothioacetamide, malononitrile dimer, N-methylmorpholine | EtOH, 25°C, Mannich reaction with formaldehyde and amines | 68 (salt formation) | Mild conditions, moderate yield | Focuses on related pyridine derivatives, not direct morpholine synthesis |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(3-Chlorophenyl)-5-methylmorpholine, and how can intermediates be characterized?

- Methodological Answer : A common approach involves multi-step synthesis, starting with functionalization of the 3-chlorophenyl group followed by cyclization to form the morpholine ring. For example, chlorination of precursor intermediates (e.g., via phosphorus pentachloride) and subsequent ring closure using dehydrating agents like sulfuric acid under reflux (as seen in analogous esterification reactions ). Characterization typically employs NMR (¹H/¹³C) and HPLC to confirm purity and structural integrity. Mass spectrometry (MS) is critical for verifying molecular weight .

Q. How should researchers handle contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from impurities, solvent effects, or tautomerism. Cross-validate using complementary techniques:

- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Confirm crystallinity via X-ray diffraction (XRD), which provides unambiguous structural data .

Q. What safety protocols are recommended for handling chlorinated intermediates during synthesis?

- Methodological Answer : Chlorinated compounds require strict PPE (gloves, goggles, fume hoods) and waste segregation. Follow OSHA guidelines for chlorophenol derivatives, including neutralization of acidic byproducts before disposal . Store reactive intermediates under inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in morpholine ring formation?

- Methodological Answer : Stereochemical outcomes depend on catalyst choice and solvent polarity. For example:

- Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to favor specific enantiomers.

- Screen solvents (e.g., DMF vs. THF) to influence ring-closure kinetics.

- Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify stereochemical bottlenecks .

Q. What strategies resolve conflicting bioactivity data in pharmacological studies?

- Methodological Answer : Discrepancies may arise from assay variability or off-target effects. Solutions include:

- Validate assays using positive/negative controls (e.g., ESI-09 for cAMP modulation ).

- Perform dose-response curves to confirm EC₅₀/IC₅₀ consistency.

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. How can X-ray crystallography address challenges in determining the compound’s solid-state conformation?

- Grow single crystals via slow evaporation (e.g., ethanol/water mixtures).

- Resolve disorder using twin refinement or restraints for flexible substituents.

- Validate thermal parameters (ADPs) to ensure model accuracy.

Data Analysis and Technical Challenges

Q. What computational tools are effective for predicting the compound’s physicochemical properties?

- Methodological Answer : Use Schrödinger’s QikProp or ACD/Labs to estimate logP, solubility, and pKa. Molecular dynamics (MD) simulations can model membrane permeability, critical for CNS-targeting studies. Cross-reference with experimental HPLC retention times for validation .

Q. How should researchers approach scaling up synthesis without compromising yield?

- Methodological Answer : Conduct kinetic and thermodynamic profiling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.